Kanshone B
Overview
Description
Kanshone B is a nardosinone-type sesquiterpene isolated from the hexane fraction of the methanol extract of Nardostachys jatamansi, a plant belonging to the Valerianaceae family . This compound has garnered attention due to its potential anti-neuroinflammatory properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kanshone B is typically isolated from the hexane fraction of the methanol extract of Nardostachys jatamansi . The isolation process involves several steps, including extraction, fractionation, and purification. The structures of this compound and other related sesquiterpenes are primarily established through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) analysis .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Kanshone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced biological activity. These derivatives are often evaluated for their potential therapeutic applications .
Scientific Research Applications
Kanshone B has been extensively studied for its anti-neuroinflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in lipopolysaccharide-induced BV2 microglial cells . These inhibitory effects are correlated with the downregulation of inducible nitric oxide synthase and cyclooxygenase-2 . Additionally, this compound attenuates the mRNA expression of pro-inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α . These properties make this compound a promising candidate for the treatment of neuroinflammatory conditions .
Mechanism of Action
The mechanism of action of kanshone B involves the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways . By suppressing the activation of these pathways, this compound reduces the production of pro-inflammatory mediators and cytokines, thereby exerting its anti-neuroinflammatory effects . This mechanism highlights the potential of this compound in modulating inflammatory responses in the central nervous system .
Comparison with Similar Compounds
Kanshone B is one of several nardosinone-type sesquiterpenes isolated from Nardostachys jatamansi. Other similar compounds include nardosinone, isonardosinone, and kanshone E . While these compounds share structural similarities, this compound is unique in its specific anti-neuroinflammatory properties and its ability to inhibit both NF-κB and MAPK signaling pathways . This distinct mechanism of action sets this compound apart from other related sesquiterpenes and underscores its potential therapeutic applications .
Properties
IUPAC Name |
(3aR,7R,9R,9aR,9bS)-7-hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-5-9(16)6-10-11(17)7-12-13(15(8,10)4)14(2,3)19-18-12/h6,8-9,12-13,16H,5,7H2,1-4H3/t8-,9-,12-,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLASPINFLLNESN-UVBAXCRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C2C1(C3C(CC2=O)OOC3(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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